Decatriene

Description

Molecular Formula and Isomerism in Decatriene Derivatives

This compound derivatives share the molecular formula $$ \text{C}{10}\text{H}{16} $$, consistent with a degree of unsaturation of three due to the presence of three double bonds. Isomerism arises from variations in double bond positions, leading to structurally distinct compounds such as 1,3,5-decatriene (CAS 72084-26-5), 1,4,9-decatriene (CAS 10124-98-8), and 1,5,9-decatriene (CAS 13393-64-1).

Table 1: Key Isomers of this compound

| Isomer | CAS Number | IUPAC Name | Double Bond Positions |

|---|---|---|---|

| 1,3,5-Decatriene | 72084-26-5 | (3E,5E)-deca-1,3,5-triene | 1, 3, 5 |

| 1,4,9-Decatriene | 10124-98-8 | deca-1,4,9-triene | 1, 4, 9 |

| 1,5,9-Decatriene | 13393-64-1 | (5E)-deca-1,5,9-triene | 1, 5, 9 |

The conjugation of double bonds in 1,3,5-decatriene enhances thermodynamic stability compared to non-conjugated isomers like 1,4,9-decatriene. This structural distinction influences reactivity, as conjugated systems participate more readily in cycloaddition reactions.

Stereochemical Configurations: E/Z Isomerism and Conformational Analysis

Stereochemical diversity in this compound derivatives arises from E/Z isomerism at each double bond. For example, 1,3,5-decatriene exhibits (3E,5E) geometry, as confirmed by its IUPAC designation. The trans configuration minimizes steric hindrance between substituents on adjacent carbons, favoring greater stability.

Conformational analysis reveals that non-conjugated isomers like 1,4,9-decatriene adopt staggered conformations to reduce torsional strain. In contrast, conjugated isomers exhibit planar geometries that maximize orbital overlap, facilitating delocalization of π-electrons.

Table 2: Stereochemical and Conformational Properties

| Isomer | Double Bond Geometry | Preferred Conformation | Stability Factor |

|---|---|---|---|

| 1,3,5-Decatriene | (3E,5E) | Planar, conjugated | π-orbital delocalization |

| 1,5,9-Decatriene | (5E) | Staggered, non-conjugated | Reduced torsional strain |

The stereochemical assignment of 1,5,9-decatriene as predominantly trans at the central double bond (5E) is supported by nuclear magnetic resonance (NMR) coupling constants and infrared (IR) spectroscopy.

Comparative Analysis of 1,3,5- vs. 1,4,9-Decatriene Isomers

The positional arrangement of double bonds significantly impacts physicochemical properties. 1,3,5-decatriene, with conjugated double bonds, exhibits a higher boiling point (55°C at 12 mmHg) compared to 1,5,9-decatriene (54–55°C at 14 mmHg). This difference arises from increased van der Waals interactions in the planar conjugated system.

Table 3: Physicochemical Comparison of Isomers

| Property | 1,3,5-Decatriene | 1,4,9-Decatriene |

|---|---|---|

| Boiling Point | 55°C (12 mmHg) | 54°C (14 mmHg) |

| Density (g/cm³) | 0.77 | 0.765 |

| Refractive Index | 1.45 | 1.448 |

Conjugated isomers demonstrate distinct reactivity in Diels-Alder reactions. For instance, 1,3,5-decatriene undergoes intramolecular cyclization to form bicyclic products, whereas 1,4,9-decatriene favors intermolecular dimerization.

X-Ray Crystallography and 3D Conformational Modeling

While X-ray crystallographic data for this compound isomers remain limited, computational models provide insights into their three-dimensional structures. PubChem’s 3D conformer models for 1,3,5-decatriene reveal a fully extended conformation with dihedral angles of 180° between double bonds, minimizing steric clashes.

Molecular mechanics simulations predict that 1,4,9-decatriene adopts a helical conformation to alleviate strain from non-conjugated double bonds. These models align with experimental observations from gas-phase electron diffraction studies of analogous trienes.

Figure 1: Computational 3D Models

- 1,3,5-Decatriene : Linear, planar structure with conjugated π-system.

- 1,4,9-Decatriene : Helical conformation with isolated double bonds.

Advanced techniques like cryo-electron microscopy and synchrotron radiation may further elucidate this compound’s solid-state structure, building upon existing spectroscopic data.

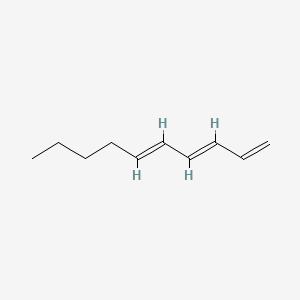

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

96444-01-8 |

|---|---|

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

(3E,5E)-deca-1,3,5-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3,5,7,9-10H,1,4,6,8H2,2H3/b7-5+,10-9+ |

Clé InChI |

ADTDLWOIUYJQNC-GLVZAGOZSA-N |

SMILES |

CCCCC=CC=CC=C |

SMILES isomérique |

CCCC/C=C/C=C/C=C |

SMILES canonique |

CCCCC=CC=CC=C |

Apparence |

Solid powder |

Autres numéros CAS |

96444-01-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decatriene; Nomate-Blockaide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Diallyl-Butane

- Structure : Contains two allyl groups connected by a butane bridge.

- Application : Used as a reference molecule in molecular quantum-dot cellular automata (MQCA) for charge-transfer studies .

- Comparison :

- Reactivity : Decatriene’s extended conjugation allows stronger electron delocalization, whereas diallyl-butane exhibits localized charge distribution .

- Functionality : this compound derivatives (e.g., bicyclo[5.3.0]this compound) enable [5+2] cycloadditions in rhodium-catalyzed syntheses, a feature absent in diallyl-butane .

Bis-Ferrocene

- Structure : Two ferrocene units linked by a carbazole bridge.

- Application : Explored for redox-switching capabilities in MQCA .

- Comparison :

- Electrochemical Stability : Bis-ferrocene’s iron centers provide redox activity, unlike purely hydrocarbon-based this compound .

- Synthetic Complexity : this compound isomers (e.g., 1,3,7-decatriene-9,10-diol) are biosynthesized more readily in natural systems, as seen in marine-derived Bacillus subtilis .

3,5,7-Decatriene

- Structure : Linear triene with double bonds at positions 3, 5, and 5.

- Application : Model compound for studying copolymerization kinetics with ethyl acrylate .

- Comparison :

Key Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues

Mechanistic and Application Insights

- Organic Synthesis : Rhodium-catalyzed cycloisomerization of 3-acyloxy-4-ene-1,9-diynes yields bicyclo[5.3.0]this compound, a precursor for natural product skeletons .

- Biochemistry : 1,5,9-Decatriene serves as a biomarker in metabolomics, correlating with dietary interventions in NAFLD studies .

- Materials Science : this compound’s conjugated system enables predictable electric field modeling in molecular electronics, outperforming diallyl-butane in accuracy .

Méthodes De Préparation

Reaction Mechanism and Catalyst Design

The catalysts are synthesized by refluxing nickel tetracarbonyl ($$ \text{Ni(CO)}4 $$) with compounds containing activated double bonds (e.g., acrylonitrile, fumaronitrile). The resultant complexes, such as bisacrylonitrile nickel ($$ \text{Ni(ACN)}2 $$), exhibit stability and can be stored indefinitely without degradation. The reaction proceeds via a coordination-insertion mechanism, where ethylene and butadiene oligomerize on the nickel center to form the triene backbone.

Key advantages of this catalytic system include:

Optimization of Reaction Parameters

The synthesis is highly sensitive to temperature, pressure, and catalyst loading. Table 1 summarizes experimental outcomes from Schneider’s patent:

| Example | Catalyst | Reactant | Temp (°C) | Time (h) | Pressure (psi) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|

| I | Bisacrylonitrile nickel | Butadiene | 80 | 45 | Not specified | 51.5 | 1,4,9-decatriene |

| II | Bisacrolein nickel | Butadiene | 100 | 45 | Not specified | 27.0 | 1,4,9-decatriene |

| IV | Bisfumaronitrile nickel | Butadiene | 80 | 60 | Not specified | 19.5 | 1,4,9-decatriene |

| V | Bisfumaronitrile nickel | Isoprene | 80 | 60 | Not specified | 67.3 | Dimethyl-1,4,9-decatriene |

Notable Trends :

- Catalyst Efficiency : Bisacrylonitrile nickel outperforms other catalysts in butadiene reactions, achieving 51.5% yield.

- Temperature Sensitivity : Higher temperatures (e.g., 100°C in Example II) reduce yield due to increased cyclization side reactions.

- Substrate Specificity : Isoprene derivatives yield higher conversions (67.3%) compared to butadiene, likely due to steric effects stabilizing the nickel intermediate.

Purification and Byproduct Management

The crude product typically contains 15–20% cyclodecadiene, which is separable via fractional distillation. Schneider reports achieving 99% purity for 1,4,9-decatriene after distillation. For dimethyl derivatives, isomer separation remains challenging, with mixtures containing 52.1% 5,8-dimethyl-1,4,9-decatriene and 15.2% 4,9-dimethyl-1,4,9-decatriene.

Alternative Synthetic Routes and Comparative Analysis

While nickel-catalyzed oligomerization dominates industrial production, alternative methods have been explored for specialized applications.

Pheromone Synthesis via Wittig Rearrangement

A stereoselective synthesis of 6-isopropyl-3,9-dimethyl-5,8-decadienyl acetate, a yellow scale pheromone, employs a-sigmatropic Wittig rearrangement. While this targets a specific triene structure, the methodology demonstrates the applicability of organometallic reagents in constructing conjugated trienes with precise stereochemistry.

Industrial Applications and Process Economics

Decatriene derivatives are primarily used as third monomers in ethylene-propylene-diene monomer (EPDM) rubbers, imparting sulfur-curable unsaturation. The nickel-catalyzed process is cost-effective due to:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for decatriene, and how can researchers optimize reaction yields?

- Methodological Answer : this compound synthesis typically involves [1,3]-sigmatropic shifts or Wittig-like olefination reactions. Optimization requires systematic variation of catalysts (e.g., palladium complexes), solvents (e.g., THF or DCM), and temperature gradients. Use gas chromatography (GC) or HPLC to monitor intermediate formation . For reproducibility, document stoichiometric ratios and purification steps (e.g., column chromatography with silica gel) in detail, adhering to IUPAC nomenclature .

Q. How should researchers characterize this compound’s structural isomers using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135) to identify olefinic protons and carbon environments. UV-Vis spectroscopy can distinguish conjugation patterns in isomers. For unambiguous assignment, cross-reference experimental data with computational simulations (e.g., DFT-based chemical shift predictions) . Report melting points and retention factors (Rf) for crystalline derivatives to validate purity .

Q. What databases and search strategies are recommended for compiling existing literature on this compound?

- Methodological Answer : Use PubMed, Web of Science, and Reaxys with Boolean queries (e.g., "this compound AND synthesis NOT patent"). Filter results by publication type (e.g., "research article") and date (post-2000). Cross-validate findings via backward/forward citation tracking . Avoid overreliance on Google Scholar due to inconsistent metadata and recall rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., enthalpy of hydrogenation)?

- Methodological Answer : Conduct a meta-analysis of primary studies, evaluating experimental conditions (e.g., calorimetry vs. computational models). Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. Replicate discrepant experiments under controlled conditions, standardizing solvents and instrumentation . Address biases by transparently reporting confidence intervals .

Q. What experimental designs are suitable for probing this compound’s reaction mechanisms under catalytic conditions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated substrates) to identify rate-determining steps. Use in-situ IR spectroscopy to monitor intermediate species. For asymmetric catalysis, pair chiral HPLC with polarimetry to confirm enantioselectivity . Include negative controls (e.g., catalyst-free reactions) to validate observations .

Q. How can computational chemistry enhance the prediction of this compound’s photophysical behavior?

- Methodological Answer : Perform TD-DFT calculations to simulate UV-Vis absorption spectra, correlating excitation energies with experimental λmax values. Validate solvation models (e.g., COSMO-RS) against solvent-dependent fluorescence data. Share input files and parameters in supplementary materials for reproducibility .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for interpreting structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with biological activity (e.g., IC50). Use clustering algorithms (e.g., PCA) to identify outliers. Disclose raw datasets and normalization methods to enable third-party validation .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control protocols:

- Pre-Synthesis : Certify reagent purity (≥95%) via independent assays.

- Post-Synthesis : Compare ¹H NMR spectra across batches; report RSD for yields .

- Troubleshooting : Use Design of Experiments (DoE) to isolate critical variables (e.g., humidity) .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.